![molecular formula C22H28Cl2N4O3 B2624244 Brd7-IN-1](/img/structure/B2624244.png)
Brd7-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brd7-IN-1 is a useful research compound. Its molecular formula is C22H28Cl2N4O3 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
BRD7 (bromodomain-containing protein 7) is a member of the bromodomain-containing protein family, recognized for its roles in various cellular processes including chromatin remodeling, transcriptional regulation, and cell cycle progression. Emerging research highlights its significance as a tumor suppressor and a regulator of multiple signaling pathways, making it an important target for therapeutic interventions.
1. Transcriptional Regulation
BRD7 is involved in the regulation of several key transcription factors and pathways:
- Interaction with p53 : BRD7 enhances the transcriptional activity of p53 target genes, which are crucial for managing cellular stress and apoptosis .
- Regulation of TGFβ-Smad signaling : It binds to Smad proteins, increasing TGFβ-Smad-dependent transcriptional activity, which is vital for various developmental processes .
- Inhibition of Androgen Receptor : In prostate cancer cells, BRD7 negatively regulates the androgen receptor by interacting with TRIM24, thereby influencing tumor growth .
2. Cell Cycle Regulation
BRD7 plays a critical role in cell cycle progression:
- Overexpression of BRD7 has been shown to inhibit the G1-S phase transition in nasopharyngeal carcinoma cells by downregulating proteins involved in the ras/MEK/ERK pathway .
- It induces G1/S phase arrest and promotes apoptosis in cancer cells, suggesting its potential as a therapeutic target for enhancing chemosensitivity .
3. Role in Chemosensitivity
BRD7 has been implicated in modulating the sensitivity of tumor cells to chemotherapeutic agents:
- Studies indicate that silencing BRD7 leads to increased levels of CHK1, a protein involved in DNA damage response, thereby enhancing the sensitivity of cancer cells to CHK1 inhibitors . This suggests that targeting BRD7 could improve the efficacy of existing chemotherapeutic strategies.
4. Involvement in Metabolic Processes
BRD7 also influences metabolic pathways:
- It has been shown to regulate glucose metabolism by modulating insulin signaling pathways. Specifically, BRD7 increases the phosphorylation of GSK3β, which is crucial for glycogen synthesis .
- In pancreatic beta cells, BRD7's interaction with vitamin D receptor (VDR) enhances anti-inflammatory responses and supports beta cell function under stress conditions .
Case Study 1: Tumor Suppressor Role
A study demonstrated that BRD7 acts as a tumor suppressor by inhibiting cell proliferation and colony formation in nasopharyngeal carcinoma. Restoration of BIRC2 reversed these effects, indicating that BRD7's inhibition of BIRC2 is critical for its tumor-suppressive function .
Case Study 2: Chemosensitivity Enhancement
In another investigation, knockdown of BRD7 was found to sensitize tumor cells to CHK1 inhibitors. This was attributed to increased CHK1 levels and enhanced apoptosis in response to chemotherapeutic agents . The research highlights the potential for using BRD7 modulation as a strategy to improve treatment outcomes.
Table 1: Summary of Biological Activities of BRD7
Table 2: Effects of BRD7 Manipulation on Tumor Cells
Manipulation | Effect on Tumor Cells | Outcome |
---|---|---|
Overexpression | Inhibition of proliferation; G1/S arrest | Reduced tumor growth |
Knockdown | Increased CHK1 levels; enhanced chemosensitivity | Improved response to chemotherapy |
Restoration of BIRC2 | Reversal of BRD7 effects on proliferation | Increased tumor growth |
科学研究应用
Tumor Suppression Mechanisms
BRD7 as a Tumor Suppressor
BRD7 has been identified as a critical player in various tumor suppression pathways. It functions by regulating key proteins involved in cell cycle control and apoptosis. Research indicates that BRD7 inhibits tumor progression by positively regulating the p53 signaling pathway, which is essential for preventing uncontrolled cell growth. In studies involving hepatocellular carcinoma, BRD7 was shown to upregulate p53 transcription levels, leading to increased expression of p21 and Bax, which are crucial for cell cycle arrest and apoptosis induction .
Impact on Cancer Types
Brd7-IN-1 has been specifically studied for its effects on several types of cancers, including colorectal cancer and nasopharyngeal carcinoma. In colorectal cancer models, BRD7 was found to stabilize the c-Myc protein, enhancing cell proliferation and tumor growth. This suggests that inhibiting BRD7 could reverse this effect, providing a therapeutic angle for targeting cancers driven by c-Myc overexpression . Additionally, BRD7's role in inhibiting the Warburg effect—a metabolic shift that favors glycolysis in cancer cells—further underscores its potential as a therapeutic target .
Modulation of Cell Proliferation
Cell Cycle Regulation
this compound's inhibition of BRD7 leads to significant alterations in cell cycle dynamics. Studies have demonstrated that BRD7 promotes G1/S phase arrest and induces apoptosis in various cancer cell lines. The restoration of BRD7 expression can reverse these effects, indicating its role as a modulator of cell proliferation . This property makes this compound a candidate for further exploration in therapies aimed at halting the progression of hyperproliferative diseases.
Metabolic Regulation
Influence on Metabolism
Recent findings suggest that BRD7 plays a pivotal role in cellular energy metabolism. It is involved in regulating glucose homeostasis and has been shown to affect the nuclear translocation of key metabolic regulators such as X-box binding protein 1 (XBP1). By reinstating BRD7 levels in diabetic mouse models, researchers observed improved glucose metabolism and reduced blood glucose levels . This highlights the potential of this compound not only as an anticancer agent but also as a modulator of metabolic disorders.
Case Studies and Experimental Findings
Study | Findings | Cancer Type | Mechanism |
---|---|---|---|
Study 1 | BRD7 stabilizes c-Myc; promotes CRC progression | Colorectal Cancer | Ubiquitin-proteasome pathway inhibition |
Study 2 | Upregulates p53; induces apoptosis | Hepatocellular Carcinoma | p53 signaling pathway activation |
Study 3 | Inhibits aerobic glycolysis; reduces tumor growth | Multiple Cancer Types | Regulation of metabolic pathways |
属性
IUPAC Name |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3.2ClH/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26;;/h4-5,10-13,23H,6-9,14H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFYDKFJHVJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。